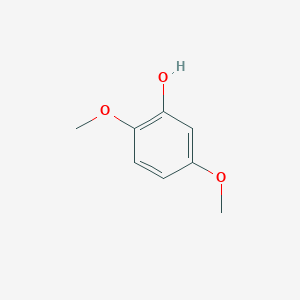

2,5-Dimethoxyphenol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,5-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYFBKHRLIHDKPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415660 | |

| Record name | 2,5-Dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18113-18-3 | |

| Record name | 2,5-Dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Advanced Synthetic Strategies for 2,5 Dimethoxyphenol

Traditional and Contemporary Synthetic Routes to 2,5-Dimethoxyphenol

The generation of this compound can be achieved through several synthetic pathways, each with distinct precursors and reaction conditions.

Synthesis via Oxidation of 2,5-Dimethoxybenzaldehyde (B135726)

A prominent method for synthesizing this compound involves the oxidation of 2,5-dimethoxybenzaldehyde. The Baeyer-Villiger oxidation is a key reaction in this approach, where the aldehyde is converted to a formate (B1220265) ester intermediate, which is subsequently hydrolyzed to yield the desired phenol (B47542). chemicalbook.comsafrole.commaps.orgguidechem.com One specific method employs a Dakin-like oxidation using a hydrogen peroxide/selenium dioxide (H₂O₂/SeO₂) system in tert-butanol. mdpi.com The resulting arylformate is then subjected to methanolysis to furnish this compound. mdpi.com In this process, a mixture of 2,5-dimethoxybenzaldehyde and a catalytic amount of SeO₂ in tert-BuOH is treated with H₂O₂. mdpi.com The subsequent workup and methanolysis with potassium carbonate in methanol (B129727) and water lead to the final product. mdpi.com

Another approach involves the use of peracids like performic or peracetic acid to effect the Baeyer-Villiger oxidation. chemicalbook.commaps.orgguidechem.com It has also been noted that this compound can form as a side product during the oxidation of 2,5-dimethoxybenzaldehyde to 2,5-dimethoxy-p-benzoquinone. nih.gov

Table 1: Synthesis of this compound via Oxidation of 2,5-Dimethoxybenzaldehyde

| Oxidizing System | Intermediate | Final Step | Reference |

|---|---|---|---|

| H₂O₂/cat. SeO₂ in tert-BuOH | Arylformate | Methanolysis | mdpi.com |

| Performic or Peracetic Acid | O-formyl-4-methoxyphenol | Hydrolysis | chemicalbook.commaps.orgguidechem.com |

Synthesis from Brominated 1,4-Dimethoxybenzene (B90301) Precursors

An alternative route to this compound starts from 1,4-dimethoxybenzene. mdpi.com This precursor is first brominated to introduce a leaving group that facilitates the subsequent introduction of the hydroxyl group.

The synthesis begins with the treatment of 1,4-dimethoxybenzene with N-bromosuccinamide (NBS) in acetone (B3395972) at room temperature to produce 2-bromo-1,4-dimethoxybenzene in high yield (85%). mdpi.com This brominated intermediate is then subjected to hydrolysis under specific conditions to yield this compound. The reaction involves heating the 2-bromo-1,4-dimethoxybenzene with aqueous sodium hydroxide (B78521) in the presence of cuprous oxide as a catalyst at 150 °C under hydrogenation for 10 hours, resulting in a 96% yield of the final product. mdpi.com

Exploration of Novel Precursors and Catalyst Systems for this compound Generation

Research into the synthesis of this compound has also explored alternative precursors and catalytic systems to improve efficiency and sustainability. One such pathway begins with the readily available hydroquinone, which is first methylated to form 1,4-dimethoxybenzene using reagents like dimethyl sulfate (B86663) and potassium carbonate. mdpi.comsciencemadness.org This 1,4-dimethoxybenzene can then be converted to this compound as described in the previous section.

A more recent and innovative approach utilizes pyrogallic acid as the starting material. In this method, pyrogallic acid is reacted with dimethyl carbonate in a microreactor, using tetrabutylammonium (B224687) bromide as a catalyst, to produce 2,6-dimethoxyphenol (B48157) through an etherification reaction. guidechem.comgoogle.com While this produces an isomer, the use of microreactors and phase-transfer catalysts represents a modern trend in chemical synthesis that could potentially be adapted for this compound.

Furthermore, novel catalytic systems are being developed for various organic transformations. For instance, a system comprising 3,6-dichloro-1,2,4,5-tetrazine (B31795) and zinc acetate (B1210297) has been shown to be effective in activating C-S bonds under ambient conditions. rsc.org While not directly applied to the synthesis of this compound, the exploration of such new catalysts is crucial for the advancement of synthetic chemistry.

Regioselective Synthesis and Functionalization of this compound Derivatives

The reactivity of this compound allows for selective functionalization at different positions on the aromatic ring and at the phenolic hydroxyl group.

Regioselective Bromination of this compound

The bromination of this compound can be controlled to achieve high regioselectivity. The presence of the powerful para-directing phenolic hydroxyl group significantly influences the position of electrophilic substitution. mdpi.com

When this compound is treated with N-bromosuccinamide (NBS) in acetonitrile (B52724) at 0 °C, exclusive C-4 bromination occurs, yielding 4-bromo-2,5-dimethoxyphenol. mdpi.com The reaction is typically stirred for 30 minutes at this temperature, followed by quenching with a saturated solution of sodium thiosulfate. mdpi.com This high degree of regioselectivity is a direct consequence of the electronic effects of the hydroxyl group, which activates the para position towards electrophilic attack. mdpi.com

Table 2: Regioselective Bromination of this compound

| Reagent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Bromosuccinamide (NBS) | Acetonitrile | 0 °C | 4-Bromo-2,5-dimethoxyphenol | 97% | mdpi.com |

Selective Functionalization at the Phenolic Hydroxyl Group of this compound

The phenolic hydroxyl group of this compound is a key site for functionalization, particularly through O-alkylation reactions. This allows for the introduction of a wide range of substituents, leading to diverse derivatives.

A common method for O-alkylation is the Williamson ether synthesis. For example, this compound can be reacted with an alkyl halide in the presence of a base. mdpi.com In one reported synthesis, this compound was treated with [3-(2,5-dimethoxyphenoxy)-3-phenylpropyl]dimethylamine and potassium carbonate (K₂CO₃) in acetone at reflux temperature. mdpi.com This reaction results in the formation of an ether linkage at the phenolic oxygen.

The choice of base and solvent is crucial for the success of these reactions. In addition to potassium carbonate, other bases such as sodium hydride can be used, often in polar aprotic solvents like dimethylformamide (DMF). acs.org The functionalization can also involve reacting the dimethoxyphenol with a functionalized reagent containing a group reactive with the phenolic hydroxyl, such as anhydrides or acyl halides, often in the presence of a catalyst. google.com

Green Chemistry Approaches and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly pivotal in modern organic synthesis, steering research towards methodologies that minimize environmental impact. These principles include the use of renewable feedstocks, the reduction of waste, the avoidance of hazardous reagents, and the promotion of energy efficiency. In the context of this compound synthesis, several strategies have been explored that align with these green objectives, ranging from biocatalytic processes to the use of environmentally benign reagents and energy sources.

One notable approach involves the Baeyer-Villiger oxidation of 2,5-dimethoxybenzaldehyde. anu.edu.auwits.ac.za While traditional methods for this transformation often employ stoichiometric peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), which generate significant waste, greener alternatives are being implemented. anu.edu.au Research has demonstrated the synthesis of this compound from 2,5-dimethoxybenzaldehyde using hydrogen peroxide as the oxidant, catalyzed by selenium dioxide. mdpi.com This method is advantageous as the primary byproduct is water, representing a significant improvement in atom economy and environmental impact.

Microwave-assisted synthesis is another key green chemistry technique that has been applied in reactions involving this compound. researchgate.net Microwave irradiation can dramatically reduce reaction times and energy consumption by enabling rapid and efficient heating of the reaction mixture. researchgate.net For instance, a microwave-assisted combined Mitsunobu reaction-Claisen rearrangement has been used with this compound as a starting material, showcasing a method for rapid synthesis that minimizes energy costs. researchgate.net

The use of biocatalysts, such as enzymes, represents a frontier in the sustainable synthesis of phenolic compounds. Enzymes operate under mild conditions of temperature and pH, exhibit high selectivity, and reduce the need for protecting groups. acs.org While direct enzymatic synthesis of this compound is an area of ongoing research, studies on related methoxyphenols are indicative of the potential. For example, laccase enzymes have been extensively used for the oxidative coupling of 2,6-dimethoxyphenol, a structural isomer, to produce dimers with high efficiency. researchgate.netresearchgate.net This suggests a promising pathway for developing biocatalytic routes for this compound derivatives. Furthermore, enzymes like lipases have been used in the hydrolytic desymmetrization of diesters derived from this compound, highlighting the utility of biocatalysis in creating chiral molecules from this precursor. acs.org

Looking towards the future, the use of renewable feedstocks is a primary goal of sustainable chemistry. A novel approach has been developed for the synthesis of the related compound 2,5-dimethylphenol, starting from 2,5-dimethylfuran, which can be derived from cellulose, a renewable biomass resource. google.com This strategy points towards the potential for developing future synthetic routes to this compound that move away from petroleum-based starting materials.

The following tables summarize and compare some of the synthetic strategies and green chemistry principles relevant to the synthesis of this compound.

Table 1: Comparison of Oxidation Methods for this compound Synthesis

| Starting Material | Oxidant/Catalyst | Solvent | Green Chemistry Principle | Reference |

| 2,5-dimethoxybenzaldehyde | m-CPBA | Dichloromethane | Traditional Method | anu.edu.au |

| 2,5-dimethoxybenzaldehyde | H₂O₂ / SeO₂ | tert-BuOH | Use of a benign oxidant (H₂O₂), byproduct is water. | mdpi.com |

| 2-bromo-1,4-dimethoxybenzene | NaOH / Cu₂O | Water | Use of water as a solvent. | mdpi.com |

Table 2: Overview of Sustainable Strategies in Phenol Synthesis

| Strategy | Description | Relevance to this compound | Reference |

| Biocatalysis | Use of enzymes (e.g., laccases, lipases) to perform selective transformations under mild conditions. | Laccases are used for oxidizing related phenols; lipases can perform enantioselective reactions on its derivatives. | acs.orgresearchgate.net |

| Microwave-Assisted Synthesis | Application of microwave energy to accelerate reactions, reducing time and energy consumption. | Used in subsequent reactions of this compound to rapidly synthesize natural products. | researchgate.net |

| Renewable Feedstocks | Sourcing starting materials from biomass (e.g., cellulose) instead of petrochemicals. | A strategy demonstrated for the related 2,5-dimethylphenol, indicating future potential. | google.com |

| Use of Greener Solvents | Replacing volatile organic compounds (VOCs) with environmentally benign solvents like water or supercritical fluids. | Water has been used as a solvent in one synthetic step. | mdpi.com |

Reactivity and Mechanistic Investigations of 2,5 Dimethoxyphenol

Oxidative Transformations of 2,5-Dimethoxyphenol

The oxidative behavior of this compound has been a subject of mechanistic studies, particularly focusing on its conversion to valuable catechol derivatives. These transformations often involve selective demethylation and the incorporation of oxygen atoms, processes that are crucial in both synthetic chemistry and understanding biological oxidation.

The conversion of o-methoxyphenols, such as this compound, into their corresponding catechols represents a significant oxidative transformation. Research has demonstrated that this compound can be selectively converted into catechols through O-demethylation. nrochemistry.com In these reactions, a methoxy (B1213986) group is cleaved and replaced by a hydroxyl group. Specifically, studies have shown that this compound is predominantly converted to the o-demethylated compound, with partial conversion to the m-demethylated product also observed. nrochemistry.com This selective O-demethylation provides a direct route to functionalized catechols, which are important structural motifs in many natural products and pharmaceuticals.

A key system utilized for the selective oxidation of o-methoxyphenols to catechols involves a combination of a metal ion, ascorbic acid, and dioxygen (O₂). acs.org The copper(II)–ascorbic acid–dioxygen system has been specifically studied for its efficacy in these conversions. nrochemistry.com This system has been shown to oxidize various complex o-methoxyphenols to catechols with high selectivity. acs.org In the context of this compound, this system facilitates the O-demethylation process, leading to the formation of the corresponding catechol. nrochemistry.com The reaction is believed to operate in a monooxygenase mode, where one atom of molecular oxygen is incorporated into the substrate. nrochemistry.com

Mechanistic investigations using isotopic labeling have provided insight into the origin of the newly introduced hydroxyl group during the oxidation of o-methoxyphenols in the Cu²⁺–ascorbic acid–O₂ system. When the reaction is conducted in an ¹⁸O₂ atmosphere with natural water as the solvent, ¹⁸O is incorporated into the catechol product. Conversely, no ¹⁸O incorporation is observed when the reaction is run with natural O₂ in H₂¹⁸O. nrochemistry.com This evidence confirms that the oxygen atom incorporated into the product originates from dioxygen (O₂) and not from the water solvent. nrochemistry.com

The oxidative conversion is proposed to proceed primarily through an ipso-substitution at the methoxy-substituted carbon. The active oxygen species responsible for this transformation is likely a hydroxyl radical coordinated to the cupric ion. nrochemistry.com

Electrophilic Aromatic Substitution Reactions on this compound

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: one hydroxyl and two methoxy groups. The interplay of these substituents governs the reactivity and regioselectivity of these reactions.

The reaction of this compound with electrophiles has been investigated to understand its synthetic utility. A notable example is the bromination of this compound. Treatment of this compound with N-bromosuccinamide (NBS), a common source of electrophilic bromine, in acetonitrile (B52724) at 0 °C results in a highly regioselective C-4 bromination. mdpi.com This reaction exclusively yields 4-bromo-2,5-dimethoxyphenol in high yield (97%). mdpi.com This demonstrates the compound's susceptibility to electrophilic attack under mild conditions and the precise control exerted by the existing substituents.

Table 1: Regioselective Bromination of this compound

| Reactant | Reagent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | N-Bromosuccinamide (NBS) | Acetonitrile | 0 °C | 4-Bromo-2,5-dimethoxyphenol | 97% | mdpi.com |

The regiochemical outcome of electrophilic aromatic substitution on this compound is dictated by the directing effects of the hydroxyl and methoxy groups. All three are activating, ortho, para-directing groups. The phenolic hydroxyl group is a particularly powerful activating and directing group. libretexts.org

The directing influences on the available positions of the ring are as follows:

C3: Ortho to the C2-methoxy group.

C4: Para to the C1-hydroxyl group and ortho to the C5-methoxy group.

C6: Ortho to the C1-hydroxyl group and para to the C2-methoxy group.

The observed exclusive formation of 4-bromo-2,5-dimethoxyphenol during bromination highlights the dominant directing effect. mdpi.com The substitution occurs at the C4 position, which is para to the strongly activating hydroxyl group and ortho to the C5-methoxy group. The cumulative electron-donating effects of these two groups make the C4 position the most nucleophilic and, therefore, the most reactive site for electrophilic attack. This high degree of regioselectivity underscores the powerful and predictable influence of the hydroxyl and methoxy substituents on the aromatic ring's reactivity. mdpi.com

Radical Chemistry and Excited State Reactivity of this compound

The reactivity of this compound in its radical and excited states is a critical aspect of its chemical behavior, influencing its transformation pathways under various conditions. This section explores the generation and characterization of its radical cations and the potential photochemical reactions it may undergo upon excitation.

Generation and Characterization of this compound Radical Cations

The radical cation of this compound, a transient species, can be generated through several methods, primarily involving laser flash photolysis. acs.org Two common approaches for the generation of methoxy-substituted phenol (B47542) radical cations in solution under ambient conditions are:

Photosensitized Electron Transfer: This method utilizes a photosensitizer, such as 1,4-dicyanonaphthalene, in conjunction with a cosensitizer like biphenyl (B1667301) in a solvent such as acetonitrile. acs.org Upon photoexcitation, the sensitizer (B1316253) facilitates the transfer of an electron from the phenol, resulting in the formation of the corresponding radical cation.

Direct Excitation: Direct irradiation of the phenol with a high-energy light source, such as a laser at 266 nm, can also lead to photoionization and the formation of the radical cation. acs.org

The characterization of these transient radical cations is typically performed using spectroscopic techniques. Methoxy-substituted phenol radical cations, including that of this compound, generally exhibit strong absorption maxima in the range of 410 to 460 nm. acs.org The assignment of the observed transient species to the phenol radical cation is confirmed by comparing its spectral data with those from matrix isolation studies and with the spectra of corresponding methoxybenzene radical cations. acs.org

A key feature of phenol radical cations is their reactivity, particularly their propensity to deprotonate. In the presence of even small quantities of water, the this compound radical cation is not observed; instead, the deprotonated species, the 2,5-dimethoxyphenoxyl radical, is the sole transient species detected. acs.org This deprotonation reaction is a rapid process. acs.org

| Parameter | Description | General Values for Methoxy-Substituted Phenol Radical Cations |

| Generation Methods | Techniques used to produce the radical cation. | Photosensitized electron transfer, Direct excitation (e.g., 266 nm laser). acs.org |

| Solvent | The medium in which the radical cation is generated. | Acetonitrile, 1:1 aqueous ethanol. acs.org |

| Absorption Maximum (λmax) | The wavelength at which the radical cation shows maximum light absorption. | 410 - 460 nm. acs.org |

| Primary Reaction Pathway | The main chemical reaction the radical cation undergoes. | Deprotonation in the presence of water to form the phenoxyl radical. acs.org |

Photochemical Reaction Pathways Involving this compound

While specific studies detailing the comprehensive photochemical reaction pathways of this compound are limited, the behavior of similar methoxyphenols under irradiation provides insight into its potential transformations. The photochemical reactivity of phenols is largely influenced by the nature of the excited state and the reaction environment.

Upon absorption of ultraviolet (UV) light, this compound is promoted to an electronically excited state. From this excited state, several reaction pathways are plausible:

Homolytic Cleavage of the O-H Bond: A common photochemical reaction for phenols is the cleavage of the phenolic O-H bond, leading to the formation of a phenoxyl radical and a hydrogen atom. rsc.org This process can be influenced by the excitation wavelength and the solvent environment. rsc.org

Photoionization: As mentioned in the previous section, direct excitation can lead to the ejection of an electron, forming the radical cation. acs.org This is more likely to occur with high-energy UV light.

Reactions with Other Species: In aqueous environments, the photochemical oxidation of methoxyphenols can lead to the formation of secondary organic aerosols. copernicus.org The reaction pathways differ depending on the conditions. Direct photolysis in the absence of strong oxidants may lead to the formation of hydroxylated products and dimers. copernicus.org In the presence of hydroxyl radicals (which can be generated photochemically), more extensive oxidation can occur, leading to smaller, more volatile products. copernicus.org

The degradation of phenolic compounds in the atmosphere is often dominated by reactions with photochemically generated hydroxyl radicals. acs.org The presence of electron-donating groups, such as the methoxy groups in this compound, generally enhances the electron density of the aromatic ring, which can increase the rate of reaction with electrophilic species like hydroxyl radicals. mdpi.com

| Photochemical Pathway | Description | Potential Products | Influencing Factors |

| O-H Bond Homolysis | Cleavage of the hydroxyl group's hydrogen-oxygen bond upon photoexcitation. rsc.org | 2,5-Dimethoxyphenoxyl radical, Hydrogen atom. | Excitation wavelength, Solvent. rsc.org |

| Photoionization | Ejection of an electron from the molecule following absorption of a high-energy photon. acs.org | This compound radical cation. | High-energy UV irradiation. acs.org |

| Aqueous Photolysis | Photochemical reactions in water. | Hydroxylated derivatives, Dimers. copernicus.org | Presence of water. |

| Photooxidation | Reactions with photochemically generated oxidizing species (e.g., •OH). copernicus.org | Smaller oxygenated organic molecules. | Presence of oxidizing agents (e.g., H₂O₂). copernicus.org |

Computational Chemistry and Theoretical Studies on 2,5 Dimethoxyphenol

Quantum Chemical Calculations for Structural and Electronic Properties of 2,5-Dimethoxyphenol

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications to this compound Systems

Density Functional Theory (DFT) has become a primary method for studying the structural and electronic properties of phenolic compounds and their derivatives. nih.govacs.org DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G(d) or 6-311++G(d,p), have proven effective in reproducing experimentally determined molecular structures. nih.govdergipark.org.tr For derivatives of dimethoxyphenols, such as Schiff base compounds, DFT has been successfully used to optimize molecular geometries in the ground state. nih.govtulane.edu

Studies on various dimethoxyphenol isomers and their derivatives show that DFT is a reliable tool for estimating gas-phase enthalpies of formation and analyzing substituent effects on bond dissociation energies. acs.org The agreement between DFT-calculated data and experimental values for known isomers lends confidence to the theoretical predictions for compounds where experimental data is scarce, such as this compound. acs.orgmdpi.com Furthermore, DFT calculations can be extended to investigate the behavior of these molecules in different solvent environments by applying models like the Polarizable Continuum Model (PCM), which accounts for solute-solvent interactions. nih.govacademicjournals.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) in this compound

Frontier Molecular Orbital (FMO) theory is crucial for analyzing the chemical reactivity and kinetic stability of a molecule. mdpi.comethz.ch The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) indicates the ability to accept an electron. arabjchem.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant descriptor of molecular reactivity. arabjchem.orgmaterialsciencejournal.org

A large HOMO-LUMO gap suggests high chemical stability and low reactivity, as more energy is required for excitation. arabjchem.orgiucr.org Conversely, a small gap indicates a molecule is more prone to chemical reactions. arabjchem.org In computational studies of related phenolic compounds and their derivatives, the HOMO and LUMO energies are calculated to understand electronic transitions and predict how the molecule will interact with other species. mdpi.commaterialsciencejournal.org For instance, in a derivative of this compound, the analysis of FMOs helps in understanding tautomeric stability and reaction mechanisms. academicjournals.org The distribution of these orbitals across the molecule highlights the regions most involved in electron donation and acceptance. arabjchem.org

| Parameter | Significance |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Represents the electron-donating capability of the molecule. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Represents the electron-accepting capability of the molecule. |

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A larger gap implies greater stability. arabjchem.orgiucr.org |

Molecular Electrostatic Potential (MEP) Mapping of this compound and Derivatives

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. mdpi.comuni-muenchen.de The MEP map uses a color-coded scheme to represent different electrostatic potential values on the molecular surface. dergipark.org.trresearchgate.net

Typically, red and yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net Blue colors denote areas of positive electrostatic potential, which are electron-poor and represent likely sites for nucleophilic attack. dergipark.org.tr Green areas signify regions of neutral potential. mdpi.com For phenolic compounds and their derivatives, MEP analysis reveals that the most negative regions are often concentrated around oxygen atoms, highlighting their role in electrophilic interactions and hydrogen bonding. dergipark.org.trresearchgate.net This analysis is instrumental in understanding intermolecular interactions and the chemical behavior of molecules like this compound. dergipark.org.trmdpi.com

Thermochemical Analysis and Energy Landscape of this compound Isomers

Thermochemical analysis involves the study of the energy changes that accompany chemical reactions. For this compound and its isomers, computational methods provide essential data on their relative stabilities and the energies required to break specific chemical bonds.

Computational Estimation of Enthalpies of Formation for this compound

The standard molar enthalpy of formation (ΔfH°m) is a key thermochemical property that indicates the stability of a compound. While experimental data for many dimethoxyphenol isomers have been determined through combustion calorimetry, information for this compound is less common. acs.orgresearchgate.net Computational chemistry, particularly through methods like DFT and high-level ab initio calculations (e.g., G4 theory), offers a reliable way to estimate these values. acs.orgmdpi.com

Studies have shown a good correlation between experimental and DFT-calculated gas-phase enthalpies of formation for various methoxy- and dimethoxyphenols. acs.org This agreement validates the use of computational models to predict the enthalpies of formation for isomers that have not been studied experimentally. acs.orgresearchgate.net For this compound specifically, a G4-calculated value has been used in the absence of experimental data to develop group contribution models. mdpi.com

| Compound | Experimental ΔfH°m acs.orgresearchgate.net | Calculation Method | Calculated ΔfH°m |

|---|---|---|---|

| 2,3-Dimethoxyphenol | -386.0 ± 2.2 | DFT acs.org | -386.0 (Reference) |

| This compound | Not available | G4 mdpi.com | -382.7 |

| 2,6-Dimethoxyphenol (B48157) | -381.7 ± 1.9 | DFT acs.org | -381.7 (Reference) |

| 3,5-Dimethoxyphenol (B141022) | -399.4 ± 3.0 | DFT acs.org | -399.4 (Reference) |

Bond Dissociation Energies and Radical Stability in this compound

The O-H Bond Dissociation Energy (BDE) is the energy required for the homolytic cleavage of the hydroxyl bond to form a phenoxyl radical and a hydrogen atom. mdpi.com This value is a direct measure of the bond's strength and an inverse indicator of the resulting radical's stability; a lower BDE corresponds to a more stable radical. masterorganicchemistry.com The stability of organic radicals is a critical factor in many chemical processes, including oxidation reactions. rsc.org

For phenolic compounds, the O-H BDE is influenced by substituent groups on the aromatic ring. acs.org Computational methods, including DFT, have been employed to calculate the O-H BDEs for a range of substituted phenols, including dimethoxyphenols. acs.orgacs.org These calculations help analyze how methoxy (B1213986) substituents affect the stability of the phenoxyl radical. acs.org Factors such as resonance stabilization of the unpaired electron and intramolecular hydrogen bonding can significantly lower the BDE. masterorganicchemistry.comrsc.org The analysis of BDEs provides insight into the antioxidant potential of phenolic compounds, as the ability to donate a hydrogen atom is central to their function. irb.hr

Mechanistic Insights from Computational Modeling of this compound Reactions

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of chemical reactions at a molecular level. For this compound and its derivatives, these theoretical studies provide profound insights into reaction pathways, transition states, and the electronic factors that govern reactivity.

Elucidation of Reaction Mechanisms via DFT Calculations

DFT calculations offer a powerful lens through which to view the step-by-step progression of a chemical reaction. By modeling the energies of reactants, intermediates, transition states, and products, researchers can map out the most plausible reaction pathways.

In the synthesis of Mimosifoliol, a neoflavonoid natural product, this compound serves as a key precursor. mdpi.com Computational methods, specifically DFT calculations using the B3LYP method with a 6-31++G(d,p) basis set, were employed to analyze the molecular structure and properties of the synthesized Mimosifoliol. mdpi.com Such calculations are crucial for confirming the structures of complex molecules and understanding their electronic properties, which are foundational to their reactivity. mdpi.com The theoretical framework helps to rationalize the observed regioselectivity in reactions like the rearrangement that leads to specific regio-alcohols during the synthesis. mdpi.com

Studies on related phenolic compounds further highlight the utility of DFT in mechanistic elucidation. For instance, in the ruthenium-catalyzed coupling of 3,5-dimethoxyphenol with aldehydes, DFT calculations established two energetically feasible mechanistic pathways. marquette.edu The calculations identified the C–O bond cleavage as the turnover-limiting step by revealing its high energy barrier (27.6-29.3 kcal/mol). marquette.edu Similarly, in the dehydrative C–H coupling of phenols with ketones, DFT was used to compute the entire catalytic cycle, revealing that the stereoselectivity arises from the energy difference in the insertion step of the ortho-metalated phenol (B47542) into the ketone's enol form. nih.gov While these examples involve isomers of this compound, the principles and computational approaches are directly applicable to understanding its own reaction mechanisms.

Prediction of Reactivity and Structure-Reactivity Relationships in Phenolic Compounds

Computational models are highly effective in predicting the chemical reactivity of molecules and establishing clear relationships between their structure and their reactive behavior. For phenolic compounds like this compound, reactivity is heavily influenced by the nature and position of substituents on the aromatic ring.

The presence of electron-donating groups, such as the methoxy (-OCH3) groups in this compound, increases the electron density of the benzene (B151609) ring. This enhancement makes the compound more susceptible to electrophilic attack and increases its radical reactivity. mdpi.com The antioxidant properties of phenols, for example, are linked to their ability to donate a hydrogen atom from the hydroxyl group, a process whose energetics can be accurately calculated.

Gas-phase acidity is a key parameter in determining the O-H bond dissociation energy, which is related to antioxidant activity. researchgate.net DFT calculations have been used to determine the theoretical acidity of various dimethoxyphenols. These studies show that the positions of the methoxy groups significantly influence acidity due to inductive and resonance effects, as well as the potential for intramolecular hydrogen bonding in the resulting phenoxide ion. researchgate.net The theoretical acidity order places this compound as more acidic than several other isomers, indicating a more stable phenoxide anion and influencing its reactivity profile. researchgate.net

| Compound | Theoretical Acidity Ranking |

|---|---|

| This compound | 1 |

| 2,3-Dimethoxyphenol | 2 |

| 3,4,5-Trimethoxyphenol | 3 |

| 3,5-Dimethoxyphenol | 4 (tie) |

| 2,4-Dimethoxyphenol | 4 (tie) |

| 2,6-Dimethoxyphenol | 5 |

| 3,4-Dimethoxyphenol | 6 |

| Phenol | 7 |

Table 1. Theoretical acidity order of various methoxyphenols as determined by DFT calculations. A lower number indicates higher acidity (more reactive). Data sourced from ResearchGate. researchgate.net

Furthermore, kinetic studies on the reaction of substituted phenols with reactive species like hydroxyl radicals (•OH) show a clear structure-reactivity relationship. mdpi.com The second-order rate constants for these reactions are generally in the range of 10⁹ to 10¹⁰ L mol⁻¹ s⁻¹, and compounds with electron-donating groups consistently exhibit higher reactivity. mdpi.com

Nonlinear Optical (NLO) Properties and Intramolecular Charge Transfer in this compound Derivatives

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including optical switching and signal processing. mdpi.com The NLO response in organic molecules is often governed by intramolecular charge transfer (ICT), a process where electron density moves from an electron-donor (D) part of the molecule to an electron-acceptor (A) part through a π-conjugated system. mdpi.comrsc.org Derivatives of this compound have been investigated computationally for their potential as NLO materials.

The key to a strong NLO response is a large change in the molecule's dipole moment upon excitation, which is facilitated by an efficient ICT process. researchgate.net The first hyperpolarizability (β), a molecular property, is the primary determinant of second-order NLO activity. DFT calculations are a standard method for computing the hyperpolarizability of molecules. researchgate.net

For instance, a Schiff base hydrazone derivative, N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide (DMBC), was synthesized and its NLO properties were evaluated using DFT calculations at the B3LYP/6311++G(d,p) level. researchgate.net The study found that the hyperpolarizability of the DMBC molecule is 8.028 x 10⁻³⁰ esu, which is 21 times greater than that of urea (B33335), a standard reference material for NLO properties. researchgate.net This significant NLO response is attributed to the delocalization of π-electrons and the inherent ICT within the molecule. researchgate.net

Similarly, the natural product Mimosifoliol, which is synthesized from a this compound derivative, was also analyzed for its NLO properties. mdpi.com Its calculated hyperpolarizability (β) was found to be 3.4 x 10⁻³⁰ esu, approximately 10 times greater than that of urea (0.372 x 10⁻³⁰ esu). mdpi.com These computational results confirm that Mimosifoliol exhibits significant nonlinear optical properties. mdpi.com

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the ICT mechanism. A smaller HOMO-LUMO energy gap generally correlates with easier electronic transitions and can enhance NLO activity. researchgate.net In these donor-π-acceptor systems, the HOMO is typically located on the electron-donating fragment (like the dimethoxyphenyl group), while the LUMO resides on the electron-accepting fragment, facilitating the charge transfer that gives rise to the desired optical nonlinearities. frontiersin.org

| Compound | Calculated First Hyperpolarizability (β) in esu | Comparison to Urea |

|---|---|---|

| N′-[(E)-(2,5-dimethoxyphenyl) methylidene]biphenyl-4-carbohydrazide (DMBC) | 8.028 x 10⁻³⁰ | 21 times greater |

| Mimosifoliol | 3.4 x 10⁻³⁰ | ~10 times greater |

| Urea (Reference) | 0.372 x 10⁻³⁰ | 1 (Reference) |

Table 2. Comparison of the first hyperpolarizability (β) of this compound derivatives with the reference compound Urea. Data sourced from MDPI and ResearchGate. mdpi.comresearchgate.net

Biological Activity and Structure Activity Relationships Sar of 2,5 Dimethoxyphenol Derivatives

Serotonin (B10506) Receptor Agonism and Related Pharmacological Profiles

Derivatives of 2,5-dimethoxyphenol are well-represented in the class of serotonergic ligands, specifically as agonists for the 5-HT2 family of receptors (5-HT2A, 5-HT2B, and 5-HT2C). The nature and position of substituents on the phenyl ring and the ethylamine (B1201723) side chain are critical determinants of potency and selectivity for these receptor subtypes.

The 2,5-dimethoxyphenethylamine framework, often referred to as the "2C-X" series, has been extensively studied. Research shows that introducing a lipophilic substituent at the 4-position of the phenyl ring generally enhances agonist potency at 5-HT2 receptors. nih.gov

Structure-activity relationship (SAR) studies have led to the discovery of potent agonists such as CYB210010, a 2,5-dimethoxy-4-thiotrifluoromethylphenethylamine. nih.govacs.org This compound demonstrates high agonist potency at both 5-HT2A and 5-HT2C receptors, with moderate selectivity over the 5-HT2B subtype. nih.govacs.org Further investigations into 4-alkoxy-substituted 2,5-dimethoxyphenethylamines revealed that these derivatives typically exhibit a binding preference for the 5-HT2A receptor over the 5-HT2C receptor. frontiersin.org Generally, extending the 4-alkoxy-group tends to increase binding affinities at both 5-HT2A and 5-HT2C receptors. nih.gov The introduction of bulky, lipophilic substituents, such as a 4-benzylthio group, can result in compounds with high 5-HT2A receptor affinity but lower activation potential, indicating a shift towards antagonist activity. researchgate.net

Pharmacological Profile of Selected 2,5-Dimethoxy-4-Substituted Phenethylamines

| Compound | Substitution at 4-Position | Receptor Target(s) | Observed Activity |

|---|---|---|---|

| CYB210010 | -SCF3 (Thiotrifluoromethyl) | 5-HT2A, 5-HT2C | High agonist potency. nih.govacs.org |

| 2C-O Derivatives | -O-Alkyl (Alkoxy) | 5-HT2A, 5-HT2C | Binding preference for 5-HT2A over 5-HT2C. frontiersin.org |

| 2C-T Derivatives | -S-Benzyl (Benzylthio) | 5-HT2A | High affinity, but low activation potential (antagonistic character). researchgate.net |

To enhance selectivity for the 5-HT2A receptor, researchers have explored conformationally restraining the flexible phenethylamine (B48288) side chain. Incorporating this side chain into a piperidine (B6355638) ring has yielded a novel class of selective 5-HT2A receptor agonists: the 2,5-dimethoxyphenylpiperidines. nih.govacs.orgacs.org

This structural modification led to the identification of LPH-5, a potent and selective 5-HT2A receptor partial agonist. nih.govnih.gov LPH-5 displays pronounced selectivity for the 5-HT2A receptor over the related 5-HT2B and 5-HT2C subtypes in functional assays. nih.gov The development of these phenylpiperidine derivatives represents a significant step in creating tool compounds that can selectively probe the function of the 5-HT2A receptor. nih.govacs.org

Pharmacological Profile of LPH-5

| Compound | Chemical Class | Receptor Target | Observed Activity |

|---|---|---|---|

| LPH-5 | 2,5-Dimethoxyphenylpiperidine | 5-HT2A | Potent partial agonist with high selectivity over 5-HT2B and 5-HT2C receptors. nih.gov |

The close structural similarity between the orthosteric binding sites of 5-HT2A and 5-HT2C receptors presents a challenge for achieving high selectivity. nih.gov However, specific structural modifications can significantly influence the potency and selectivity profile of this compound derivatives.

For the 2,5-dimethoxyphenylpiperidine class, the 4-substituent on the phenyl ring is a crucial determinant of activity. acs.org When comparing a flexible phenethylamine (2C-TFM) with its conformationally restricted piperidine analog (LPH-5), a notable shift in selectivity is observed. While 2C-TFM is a potent partial agonist at both 5-HT2A and 5-HT2C receptors, the (S)-enantiomer of its piperidine counterpart (LPH-5) shows a significant drop in potency at 5-HT2A and a near-complete loss of agonist efficacy at the 5-HT2C receptor. acs.org This highlights how restricting the conformation of the side chain can dramatically improve selectivity for the 5-HT2A receptor. acs.org

Furthermore, modifications to the amine group itself generally decrease receptor affinity. nih.gov However, certain N-substitutions, such as N-(4-bromobenzyl), can produce compounds that bind to 5-HT2A receptors with very high affinity (Ki < 1 nM) and over 100-fold selectivity. nih.gov In contrast, N-methylation and N-ethylation of the piperidine nitrogen in the LPH-5 scaffold substantially reduce potency, suggesting that N-substitution on the phenylpiperidine structure is unfavorable for 5-HT2A activity. nih.gov

Modulation of Inflammatory Pathways

Beyond their effects on the central nervous system, derivatives of this compound have been investigated for their anti-inflammatory properties. Chalconoids, a class of compounds that can be synthesized from this scaffold, have shown particular promise in this area.

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by triggering the secretion of pro-inflammatory cytokines. nih.gov Its activation involves two steps: a "priming" step that upregulates the expression of inflammasome components, and an "activation" step that leads to its assembly and the cleavage of pro-inflammatory molecules. nih.gov

Certain chalcone (B49325) derivatives have been found to inhibit both the priming and activation stages of the NLRP3 inflammasome. nih.govresearcher.life For example, the chalcone designated 11Cha1 was shown to suppress the priming step by inhibiting NF-κB activation, which in turn blocks the upregulation of NLRP3, pro-caspase-1, and pro-IL-1β. researcher.lifetmu.edu.tw In the activation step, 11Cha1 was found to block the efflux of potassium ions (K+) from the cell, a key trigger for inflammasome assembly. nih.govresearcher.life This prevents the assembly of the inflammasome complex and the subsequent activation of caspase-1, thereby inhibiting the maturation and secretion of inflammatory cytokines IL-1β and IL-18. nih.govresearcher.life

Other Biological Activities

Derivatives based on the methoxyphenol structure have been explored for a range of other biological effects. Studies have identified lead compounds derived from ferulic acid, a related methoxyphenol, that act as potent, reversible inhibitors of myeloperoxidase (MPO). nih.gov MPO is an enzyme implicated in oxidative stress and the progression of atherosclerosis. nih.gov Additionally, a derivative of 7-(1-methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine featuring a dimethoxyphenyl moiety exhibited potent inhibition of fibroblast growth factor receptors 1 and 2 (FGFR1 and FGFR2), which are targets in cancer therapy. acs.org Some 2-methoxyphenol compounds have also been noted for their antioxidant and cyclooxygenase-2 (COX-2) inhibitory activities. nih.govjosai.ac.jp

Antimicrobial and Antifungal Efficacy of Related Phenolic Structures

Phenolic compounds are a well-established class of antimicrobials, and the introduction of methoxy (B1213986) groups can modulate this activity. The antimicrobial and antifungal efficacy of phenolic structures related to this compound has been the subject of various research endeavors. These studies often explore how different substituents on the aromatic ring impact the compound's ability to inhibit the growth of or kill microorganisms.

The antimicrobial activity of naturally occurring phenols and their derivatives has been evaluated against both planktonic bacteria and biofilms. For instance, studies on compounds like eugenol, thymol, and carvacrol, which share a phenolic core, have demonstrated that modifications such as the addition of allyl groups can increase potency against planktonic cells. However, these same modifications sometimes lead to a decrease in effectiveness against biofilms, highlighting the importance of specific assays in determining structure-activity relationships for different microbial growth states. frontiersin.org

Derivatives of 2,6-dimethoxyphenol (B48157), such as those synthesized from syringaldehyde, have also been investigated. Schiff base derivatives have shown antibacterial activity, with some compounds being more effective against Gram-negative bacteria like Pseudomonas aeruginosa than standard antibiotics such as ampicillin. researchtrend.net The minimum inhibitory concentration (MIC) is a key metric used to quantify the efficacy of these compounds, with lower MIC values indicating greater potency. researchtrend.net

In the realm of antifungal agents, geranylated phenol (B47542) and methoxyphenol derivatives have been tested against phytopathogens like Phytophthora cinnamomi. Research indicates that derivatives with two hydroxyl groups, or one hydroxyl and one methoxy group, on the aromatic ring exhibit the most significant activity. nih.gov This suggests that the hydroxylation and methoxylation patterns are critical determinants of antifungal efficacy. Similarly, other studies have shown that dimethoxy resveratrol (B1683913) derivatives possess antifungal activity against various Candida species. nih.gov

The following interactive table summarizes the minimum inhibitory concentration (MIC) values for a selection of phenolic compounds structurally related to this compound against various microbial strains.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2,6-Dimethoxy-4-((4'-nitrophenylimino)methyl)phenol | Bacillus subtilis | >22 | researchtrend.net |

| 2,6-Dimethoxy-4-((4'-nitrophenylimino)methyl)phenol | Pseudomonas aeruginosa | 11 | researchtrend.net |

| 2,6-Dimethoxy-4-((4'-nitrophenylimino)methyl)phenol | Escherichia coli | >22 | researchtrend.net |

| 2,6-Dimethoxy-4-((4'-nitrophenylimino)methyl)phenol | Klebsiella spp. | >22 | researchtrend.net |

| 2,6-Dimethoxy-4-((4'-nitrophenylimino)methyl)phenol | Enterobacter spp. | >22 | researchtrend.net |

| Syringaldehyde | Pseudomonas aeruginosa | >22 | researchtrend.net |

| 2-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | Staphylococcus aureus | 25 | nih.gov |

| 2-(4-methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | Staphylococcus aureus | 25 | nih.gov |

| 2-(4-methoxyphenyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole | Staphylococcus aureus | 25 | nih.gov |

| 2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole | Candida albicans | 50 | nih.gov |

| Geranylated hydroquinone | Phytophthora cinnamomi | 50-150 | nih.gov |

| Geranylated guaiacol | Phytophthora cinnamomi | 50-150 | nih.gov |

Potential for Drug Development and Pharmacokinetic Considerations of this compound Scaffolds

The 2,5-dimethoxyphenyl moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets with high affinity. This versatility makes it an attractive starting point for the development of new drugs. nih.gov Modifications to this scaffold have led to the discovery of compounds with a range of pharmacological activities.

A notable area of research has been on 2,5-dimethoxyphenethylamine (2C-X) derivatives. The addition of a lipophilic substituent at the 4-position of the phenyl ring has been shown to increase agonist potency at serotonin 5-HT2 receptors. nih.govnih.gov The structure-activity relationships of these compounds have been extensively studied, revealing that small lipophilic groups like halogens or methyl groups in the 4-position enhance this activity. nih.gov The development of N-benzyl derivatives (NBOMes) and N-(2-hydroxybenzyl) derivatives (NBOHs) from the 2C core structure has led to compounds with increased selectivity for the 5-HT2A receptor, which is a target for psychedelic drugs but also holds therapeutic potential for psychiatric disorders. nih.gov

In the context of drug development, pharmacokinetic properties—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—are crucial. For a compound to be a viable drug candidate, it must not only be potent but also possess favorable pharmacokinetic characteristics. Studies on 2,5-dimethoxyphenylpiperidines, another class of derivatives, have identified lead compounds with desirable drug-like properties. nih.gov For example, the compound LPH-5, a selective 5-HT2A receptor agonist, has been shown to have high bidirectional membrane permeability and a favorable lipophilicity (LogP value of 3.45). nih.gov These are important considerations for drugs targeting the central nervous system, as they need to cross the blood-brain barrier.

The metabolism of 2,5-dimethoxy-amphetamine derivatives has also been investigated, which is a key aspect of their pharmacokinetic profile. Understanding the metabolic pathways is essential for predicting drug-drug interactions and the duration of action. researchgate.net Generally, for amphetamine-like designer drugs, the maximum plasma concentration is reached within 2-4 hours, with a plasma half-life of approximately 5-10 hours. finechem-mirea.ru

The development of new antimicrobial agents is another promising avenue for this compound scaffolds. The structural similarity to naturally occurring antimicrobial phenols suggests that derivatives could be designed to have potent and selective activity against a range of pathogens. frontiersin.org The key to successful drug development in this area will be to optimize the balance between antimicrobial efficacy and toxicity to human cells, while also ensuring a favorable pharmacokinetic profile that allows the drug to reach the site of infection at therapeutic concentrations.

Advanced Analytical Methodologies for the Characterization and Quantification of 2,5 Dimethoxyphenol

Spectroscopic Techniques in 2,5-Dimethoxyphenol Research

Spectroscopy is a cornerstone in the study of this compound, offering non-destructive and highly detailed molecular-level insights. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for its structural elucidation and identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides unambiguous information about the molecular framework, including the connectivity of atoms and the chemical environment of the protons and carbons.

In the ¹H NMR spectrum, the chemical shifts of the protons on the aromatic ring and the methoxy (B1213986) groups are diagnostic. The protons on the benzene (B151609) ring appear as distinct signals, and their splitting patterns (coupling) reveal their positions relative to one another. The two methoxy groups also show characteristic singlet signals.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. nih.gov The chemical shifts of the aromatic carbons, particularly those bonded to the hydroxyl and methoxy groups, are key indicators of the substitution pattern. For instance, ¹³C NMR data for this compound has been reported, aiding in its identification. nih.gov The combination of ¹H and ¹³C NMR, often supplemented by two-dimensional NMR techniques (like COSY and HMQC/HSQC), allows for a complete and unambiguous assignment of the molecule's structure.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|---|

| ¹H | 6.75 | d | 3.0 | H-3 |

| ¹H | 6.65 | dd | 9.0, 3.0 | H-4 |

| ¹H | 6.90 | d | 9.0 | H-6 |

| ¹H | 5.70 | s | - | -OH |

| ¹H | 3.85 | s | - | -OCH₃ at C-2 |

| ¹H | 3.78 | s | - | -OCH₃ at C-5 |

| ¹³C | 149.8 | s | - | C-2 |

| ¹³C | 148.9 | s | - | C-5 |

| ¹³C | 143.0 | s | - | C-1 |

| ¹³C | 114.5 | d | - | C-6 |

| ¹³C | 105.8 | d | - | C-4 |

| ¹³C | 102.1 | d | - | C-3 |

| ¹³C | 56.5 | q | - | -OCH₃ at C-2 |

| ¹³C | 55.8 | q | - | -OCH₃ at C-5 |

Note: Data is representative and can vary slightly based on solvent and experimental conditions.

Infrared (IR) spectroscopy is a key analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its hydroxyl (-OH), methoxy (-OCH₃), and aromatic ring structures. researchgate.net

The most prominent feature in the IR spectrum of this compound is typically a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is due to hydrogen bonding. Sharp peaks observed around 2800-3000 cm⁻¹ are attributable to the C-H stretching vibrations of the aromatic ring and the methyl groups of the methoxy substituents.

Furthermore, the C-O stretching vibrations for the ether linkages (Ar-O-CH₃) and the phenolic C-O bond give rise to strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Vibrations associated with the aromatic C=C bonds of the benzene ring usually appear in the 1450-1600 cm⁻¹ region. msu.eduresearchgate.net The specific pattern of these absorptions in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule and serves as a 'molecular fingerprint' for its identification. researchgate.net

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Phenolic hydroxyl group, typically broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic ring C-H bonds |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Methyl groups of methoxy substituents |

| C=C Stretch (Aromatic) | 1450 - 1600 | Aromatic ring skeletal vibrations |

| C-O Stretch (Ether) | 1200 - 1275 | Aryl-alkyl ether asymmetric stretch |

| C-O Stretch (Ether) | 1020 - 1075 | Aryl-alkyl ether symmetric stretch |

| C-O Stretch (Phenol) | 1180 - 1260 | Phenolic C-O bond |

Note: These are general ranges and specific peak positions can vary.

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis. up.pt When coupled with a chromatographic system, such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for the quantification of this compound and its metabolites in complex mixtures. imskolkata.orgnih.gov

In Electron Ionization Mass Spectrometry (EI-MS), this compound will typically show a distinct molecular ion peak (M⁺) corresponding to its molecular weight (154.16 g/mol ). nih.gov The fragmentation pattern is a key feature for structural confirmation. Common fragmentation pathways for phenols and methoxybenzenes include the loss of a methyl group (•CH₃, a loss of 15 Da) from a methoxy substituent to form a stable ion, or the loss of a formyl radical (•CHO, a loss of 29 Da) or carbon monoxide (CO, a loss of 28 Da).

The analysis of metabolites, such as those formed in biological systems, often involves MS techniques. For example, metabolic pathways can include demethylation, leading to hydroxylated metabolites, or further oxidation. up.pt These metabolites can be identified by their specific molecular ion peaks and fragmentation patterns, which will differ from the parent compound. For instance, a demethylated metabolite would have a molecular weight of 140 g/mol . Techniques like tandem mass spectrometry (MS/MS) can be used to fragment a specific parent ion and analyze its daughter ions, providing greater structural detail and specificity, which is particularly useful for identifying metabolites in complex biological samples. researchgate.net

Table 3: Key Mass Spectrometry Data for this compound (under EI)

| m/z Value | Proposed Fragment Identity | Description |

|---|---|---|

| 154 | [C₈H₁₀O₃]⁺ | Molecular Ion (M⁺) |

| 139 | [M - CH₃]⁺ | Loss of a methyl radical |

| 111 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

| 96 | [M - CH₃ - CO - CH₃]⁺ | Further loss of a methyl radical |

Note: Relative intensities can vary depending on the instrument and conditions.

Chromatographic Separation and Detection Methods for this compound

Chromatographic methods are essential for separating this compound from other compounds in a mixture, allowing for its accurate identification and quantification. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a Mass Spectrometer (GC-MS), it provides a robust method for both separation and definitive identification. imskolkata.orgnih.gov

In GC analysis, a sample containing this compound is vaporized and injected into a long, thin capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. The time it takes for the compound to travel through the column is known as its retention time, which is a characteristic identifier under specific experimental conditions. brjac.com.br For phenols, derivatization is sometimes performed to improve thermal stability and chromatographic peak shape. gcms.czresearchgate.net

The MS detector ionizes the molecules as they elute from the GC column, separates the resulting ions based on their mass-to-charge ratio, and generates a mass spectrum. nih.gov This spectrum acts as a molecular fingerprint, allowing for positive identification by comparing it to spectral libraries. massbank.eu GC-MS is widely used for the detection of this compound in various samples due to its high sensitivity and specificity. imskolkata.org For quantitative analysis, specific ions can be monitored using selected ion monitoring (SIM) mode, which enhances sensitivity and reduces matrix interference. gcms.cz

Table 4: Example GC-MS Analytical Parameters for this compound

| Parameter | Condition |

|---|---|

| Column Type | Capillary column (e.g., ZB-35HT, MXT-5) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Example: Start at 60-75°C, ramp up to 300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection | Mass Spectrometer (Scan or SIM mode) |

| Key Ions (m/z) | 154 (Molecular Ion), 139 |

Note: These parameters are illustrative and must be optimized for specific applications and instrumentation.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, quantification, and purity assessment of non-volatile or thermally labile compounds like this compound. scivisionpub.com It is particularly well-suited for analyzing samples in aqueous matrices. mdpi.com

The separation in HPLC is achieved by pumping a liquid mobile phase containing the sample through a column packed with a solid stationary phase. For this compound, reversed-phase HPLC is common, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water (often acidified) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.comlcms.cz The separation occurs based on the differential partitioning of the analyte between the mobile and stationary phases.

Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the compound at a specific wavelength as it elutes from the column. lcms.cz The resulting chromatogram shows peaks corresponding to each separated compound, and the area under each peak is proportional to its concentration. This allows for accurate quantitative analysis by comparing the peak area to that of a known standard. HPLC methods can be developed to assess the purity of this compound by separating it from any impurities or related substances. researchgate.net The high resolution and sensitivity of modern HPLC systems make it an indispensable tool in quality control and research. mdpi.com

Table 5: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase (e.g., C18, 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water mixture (often with acid modifier like phosphoric or acetic acid) |

| Flow Rate | 0.6 - 1.0 mL/min |

| Detection | DAD or UV at a specific wavelength (e.g., ~280-293 nm) |

| Column Temperature | Ambient or controlled (e.g., 20-40°C) |

Note: Method parameters are highly dependent on the specific sample matrix and analytical goals.

Application of Reference Materials and Standards for this compound Analysis

The accuracy and reliability of analytical methods for the characterization and quantification of this compound are fundamentally dependent on the use of high-quality reference materials and standards. These materials serve as the benchmark against which analytical measurements are compared, ensuring the validity and comparability of data across different laboratories and methodologies.

Reference materials are substances with one or more sufficiently homogeneous and well-established property values to be used for the calibration of an apparatus, the assessment of a measurement method, or for assigning values to materials. For this compound, these standards are indispensable for a variety of analytical applications, including method development, validation, calibration, and routine quality control. sigmaaldrich.comsigmaaldrich.com

The most reliable standards are Certified Reference Materials (CRMs). A CRM for this compound is a standard where the property values, such as purity, have been certified by a technically valid procedure and are accompanied by a certificate. sigmaaldrich.com These CRMs are produced and certified under stringent quality systems, such as ISO 17034 and ISO/IEC 17025, which govern the competence of reference material producers. sigmaaldrich.comlgcstandards.comlgcstandards.com This certification process ensures traceability to national or international standards, often from a National Metrology Institute (NMI), providing a high level of confidence in the stated value. sigmaaldrich.com

Pharmaceutical Secondary Standards are another category of reference materials. These are qualified as Certified Reference Materials and offer a convenient and cost-effective alternative for pharmaceutical laboratories and manufacturers to preparing in-house working standards. sigmaaldrich.com They are suitable for various analytical applications, including pharma release testing. sigmaaldrich.com

The application of these standards is critical for both qualitative and quantitative analyses. In qualitative analysis, a this compound standard is used to confirm the identity of the compound in a sample by comparing characteristics such as retention time in chromatography or the fragmentation pattern in mass spectrometry.

For quantitative analysis, reference standards are essential for creating calibration curves that allow for the determination of the exact concentration of this compound in a sample. oup.comresearchgate.net The process involves preparing a series of standards at known concentrations and measuring their analytical response. This response is then used to calculate the concentration of the analyte in an unknown sample. The use of standards is a cornerstone of methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC). sigmaaldrich.comsigmaaldrich.com In some chromatographic methods, related but structurally distinct compounds may be used as internal or surrogate standards to monitor the performance of the analytical procedure. epa.gov

The table below details examples of commercially available reference materials for this compound, highlighting the different types and grades available for analytical use.

Table 1: Examples of Commercially Available this compound Reference Materials

| Product Name/Type | Supplier | Purity / Concentration | Certification / Grade |

|---|---|---|---|

| This compound | Supelco (part of MilliporeSigma) | - | Pharmaceutical Secondary Standard; Certified Reference Material (CRM) sigmaaldrich.com |

| This compound, TraceCERT® | Sigma-Aldrich | Certified by qNMR | Certified Reference Material (CRM), Produced in accordance with ISO/IEC 17025 and ISO 17034 sigmaaldrich.comsigmaaldrich.com |

Note: The table is interactive and can be sorted by column.

A Certificate of Analysis (CoA) is a critical document that accompanies a reference standard. It provides essential information regarding the characterization and quality of the material. Key data points on a CoA include the certified purity value, the expanded uncertainty of this value (typically at a 95% confidence level), the methods used for characterization (e.g., chromatography, Karl Fischer titration for water content), storage conditions, and the expiry date. sigmaaldrich.comlgcstandards.comlgcstandards.com The uncertainty value is crucial as it is calculated in accordance with guidelines like the EURACHEM/CITAC Guide and represents the combined uncertainty from all steps involved in the material's preparation and measurement. lgcstandards.comlgcstandards.com

The table below illustrates the typical data found on a certificate for a certified reference material.

Table 2: Representative Data from a Certificate of Analysis for a Phenolic Reference Material

| Parameter | Example Value / Information |

|---|---|

| Analyte | 2,5-Dimethylphenol lgcstandards.com |

| Certified Value (Purity) | 99.61% (g/g) lgcstandards.com |

| Expanded Uncertainty | 0.67% (g/g) (Confidence level of 95%, k=2) lgcstandards.com |

| Method of Characterization | UHPLC/DAD lgcstandards.com |

| Method of Identification | RT, UV lgcstandards.com |

| Traceability | Balances calibrated with weights traceable to national standards (DKD). lgcstandards.com |

| Accreditation | Produced in accordance with ISO 17034, ISO/IEC 17025, and ISO 9001. lgcstandards.com |

| Intended Use | Calibration and quality control standard or in method development. lgcstandards.com |

Note: The table is interactive and can be sorted by column. Data is representative and based on certificates for similar phenolic compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for high-purity 2,5-dimethoxyphenol, and how can side products be minimized?

- Methodology : A common approach involves Baeyer-Villiger oxidation of 2,5-dimethoxybenzaldehyde followed by saponification of the intermediate phenolic ester. Purification via HPLC (≥98% purity) or recrystallization is critical to minimize impurities like unreacted aldehyde or ester byproducts . Reagent-grade solvents (e.g., DCM for reflux) and controlled reaction times (e.g., 14 hours for oxidation) improve yield .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodology :

- NMR Spectroscopy : H and C NMR (e.g., δ 6.42–6.82 ppm for aromatic protons) confirm substitution patterns and chromium-complex formation in synthetic intermediates .

- HPLC : Used to verify purity (>98%) and monitor reaction progress, with retention times calibrated against commercial standards (e.g., ReagentPlus® 99%) .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., m/z 154.16 for CHO) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation risks (H315, H319) .

- Ventilation : Use fume hoods to avoid respiratory exposure (H335) .

- Waste Disposal : Neutralize phenolic waste with alkaline solutions before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound-derived dimers with high antioxidant capacity?

- Methodology :

- Factorial Design : Test variables like enzyme concentration (e.g., laccase), pH (4–6), and temperature (25–40°C) to maximize dimer yield. For example, a 2 factorial design identified optimal laccase activity at pH 5.0 and 30°C for 2,6-dimethoxyphenol dimerization, a strategy adaptable to the 2,5-isomer .

- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy (λ~270 nm for phenolic intermediates) .

Q. What mechanistic insights explain contradictory catalytic activity data in this compound oxidation studies?

- Methodology :

- Competitive Pathway Analysis : Use O isotopic labeling to distinguish between radical-mediated vs. electrophilic oxidation mechanisms. For example, Cr(CO)-mediated reactions favor electrophilic aromatic substitution at the para position relative to methoxy groups .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict activation energies for competing pathways, resolving discrepancies in experimental turnover frequencies .

Q. How does this compound serve as a model compound for lignin depolymerization studies?

- Methodology :

- Catalytic Cleavage : Test transition-metal catalysts (e.g., FeCl or Ni/C) under solvent-free conditions to cleave C–O bonds. For 2,6-dimethoxyphenol, non-solvent systems achieved >80% conversion to guaiacol derivatives, a benchmark for lignin valorization .

- Product Analysis : GC-MS identifies syringol or catechol derivatives, while H NMR quantifies methoxy group retention post-reaction .

Data Contradiction and Resolution

Q. Why do NMR spectra of this compound complexes sometimes show unexpected signal splitting?

- Analysis : Signal decoupling (e.g., disappearance of δ 6.42 ppm in Cr(CO) complexes) indicates steric hindrance or paramagnetic effects from metal coordination. Compare with free ligand spectra and use H-C HSQC to assign coupled resonances .

Application-Oriented Questions

Q. What role does this compound play in designing chiral ligands for asymmetric catalysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro